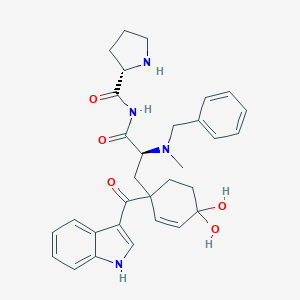
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine, also known as AZT, is a nucleoside analogue that has been extensively studied for its antiviral properties. AZT was first developed as a potential treatment for cancer, but it was later discovered to be effective against the human immunodeficiency virus (HIV).
Mécanisme D'action
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further replication of the virus. 3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine also inhibits the reverse transcriptase enzyme, which further reduces the ability of the virus to replicate.
Biochemical and Physiological Effects:
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine has been shown to have a number of biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia and other blood disorders. It can also cause mitochondrial toxicity, which can lead to muscle weakness and other side effects.
Avantages Et Limitations Des Expériences En Laboratoire
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying viral replication. However, 3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine also has a number of limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. Additionally, the development of drug resistance can be a problem in long-term experiments.
Orientations Futures
There are a number of potential future directions for research on 3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine. One area of focus is the development of new nucleoside analogues that are more effective against drug-resistant strains of HIV. Another area of focus is the development of combination therapies that target multiple stages of the viral life cycle. Finally, there is ongoing research into the use of 3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine in the treatment of other viral infections, such as hepatitis B and herpes simplex.
Méthodes De Synthèse
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine can be synthesized using a multi-step process that involves the reaction of thymidine with various reagents. The final step of the synthesis involves the addition of an azide group to the 3'-position of the deoxyribose ring.
Applications De Recherche Scientifique
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine has been extensively studied for its antiviral properties, particularly in the treatment of HIV. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and herpes simplex.
Propriétés
Numéro CAS |
131933-67-0 |
|---|---|
Nom du produit |
3'-Azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine |
Formule moléculaire |
C33H58N6NaO9P |
Poids moléculaire |
736.8 g/mol |
Nom IUPAC |
sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [2-ethoxy-3-(octadecanoylamino)propyl] phosphate |
InChI |
InChI=1S/C33H59N6O9P.Na/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(40)35-22-27(45-5-2)24-46-49(43,44)47-25-29-28(37-38-34)21-31(48-29)39-23-26(3)32(41)36-33(39)42;/h23,27-29,31H,4-22,24-25H2,1-3H3,(H,35,40)(H,43,44)(H,36,41,42);/q;+1/p-1/t27?,28-,29+,31+;/m0./s1 |
Clé InChI |
BAPXDLATVJKKRD-ZIYRSEDISA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+] |
Synonymes |
1-octadecanamido-2-(ethoxypropyl)-rac-3-phospho-3'-azido-3'-deoxythymidine 3'-azido-3'-deoxy-5'-(3-octadecanamido-2-ethoxypropyl)phosphothymidine 3-ADPEPT CP 92 CP-92 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)


![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)





